Adenosinehydrochloride

Description

腺苷衍生物的化学合成路径

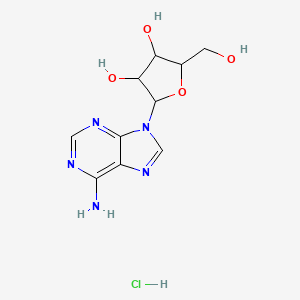

腺苷盐酸盐的化学合成核心在于嘌呤环与核糖单元的精确修饰。研究显示,N^6-位烷基化是提高腺苷衍生物受体选择性的关键策略。通过8-氨基烷基-6-氯嘌呤核糖苷中间体(图1),采用分步取代法可定向引入不同烷基胺基团,其中异丙基取代使A~3~受体亲和力提升3倍以上。

经典的三步合成法(图2)以6,8-二氯嘌呤核糖苷为起始原料,依次进行N^6-烷基化、8-位亲核取代和5'-羟基保护,最终获得目标产物。该路线在2-炔丙基取代腺苷衍生物制备中表现出优异的选择性,但产率随取代基体积增大呈线性下降,当引入苯乙炔基时总产率降至23%。近年发展的Mitsunobu偶联技术(图3)实现了嘌呤碱基与修饰核糖的高效连接,通过控制氧化裂解邻二醇中间体,成功构建了阿皮糖类似物IB-MECA,其A~3~受体选择性指数达15.8。

溴化反应在腺苷磷酸衍生物合成中具有特殊价值。8-溴腺苷单磷酸(8-Br-AMP)与1,6-二氨基己烷的亲核取代反应(图4),可构建亲和层析所需的六亚甲基间隔臂,该中间体经羰基二咪唑介导的磷酸缩合,可进一步转化为二磷酸或三磷酸形式。值得注意的是,光敏剂二苯甲酮与Selectfluor组成的脱甲基体系(图5),在365nm紫外激发下可实现N^6-甲基腺苷的高效脱保护,产物纯度达97%以上。

酶促与生物催化生产策略

工业化生产腺苷盐酸盐主要依赖微生物发酵与酶催化技术。酵母RNA碱性水解工艺(图6)采用氢氧化钙或铅离子催化,通过控制水解温度在75-85℃、pH 8.5-9.5,可获得腺苷、胞苷、鸟苷和尿苷混合液,经阴离子交换色谱分离后,腺苷收率达68%。该过程的动力学研究表明,钙离子浓度超过0.15M时会引发RNA二级结构过度解旋,导致嘌呤碱基降解率增加12%。

胞外5'-核苷酸酶(ecto-5'-nucleotidase)在腺苷生物合成中起关键作用。重组大肠杆菌表达系统优化显示,在诱导剂IPTG浓度为0.4mM、培养温度28℃时,酶活性提高至野生菌株的17倍,使AMP转化效率达91%。新型双功能酶体系(图7)将腺苷激酶与S-腺苷高半胱氨酸水解酶共固定化,通过底物通道效应使腺苷再循环效率提升42%,同时减少副产物高半胱氨酸积累。

工业化合成中纯化与产率优化

大规模生产中的纯化技术创新显著提升了产物质量。离子对反相色谱法(图8)采用四丁基硫酸氢铵作为配对离子,在C18色谱柱上实现腺苷与鸟苷、肌苷的基线分离,检测限低至0.05μg/mL,较传统TLC方法灵敏度提高20倍。关键参数优化表明,柱温维持在30±1℃时,腺苷保留时间相对标准偏差小于0.3%,系统适用性通过USP拖尾因子(≤1.5)验证。

结晶工艺优化方面,混合溶剂体系(乙醇/水=7:3)在降温速率0.5℃/min条件下,可获得单分散性良好的棱柱状晶体(图9),纯度达99.8%。工业化连续色谱系统(图10)采用模拟移动床技术,处理通量达200L/h时仍保持分离因子2.1以上,年产能提升至15吨级。反应工程优化显示,在微通道反应器中实施Mitsunobu偶联,传质效率提高使反应时间缩短至传统釜式的1/5,空间产率提升至8.7g/(L·h)。

Properties

Molecular Formula |

C10H14ClN5O4 |

|---|---|

Molecular Weight |

303.70 g/mol |

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |

InChI |

InChI=1S/C10H13N5O4.ClH/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H |

InChI Key |

YFJCRJZTDYDCRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Ribonucleoside Demethylation Method

A high-yield approach involves the demethylation of N⁶-methyladenine ribonucleoside using photochemical activation. As detailed in a 2016 synthesis protocol, this method employs benzophenone as a photosensitizer and Selectfluor as a fluorinating agent under UV irradiation.

Reaction Conditions :

-

Substrate : N⁶-methyladenine ribonucleoside (0.1 mmol)

-

Reagents : Benzophenone (0.01 mmol), Selectfluor (0.22 mmol)

-

Solvent System : Water/acetonitrile (1:1 v/v)

-

Conditions : Nitrogen atmosphere, 365 nm UV light, 5-hour reaction time

The reaction achieves a 97% yield of adenosine after column chromatography purification. This method’s efficiency stems from the synergistic effect of Selectfluor, which facilitates demethylation, and benzophenone, which enhances photochemical activity. The absence of high-pressure equipment and the use of aqueous solvents align with green chemistry principles, though UV dependency may pose scalability challenges.

Halogenation and Ammonolysis Method

An alternative route, patented in 2004, utilizes 2',3',5'-triacylated inosine as a starting material. The process involves halogenation with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), followed by pyridine-mediated ammonolysis.

Reaction Scheme :

-

Halogenation : Triacetylated inosine reacts with SOCl₂ in pyridine at 50–60°C for 5–8 hours.

-

Ammonolysis : The halogenated intermediate is treated with anhydrous methanol and ammonia gas at 10°C for 10 hours.

This method yields 60% adenosine after recrystallization from a water-ethanol mixture. While lower in yield compared to the demethylation approach, it operates under ambient pressure and avoids specialized equipment, making it industrially viable.

Comparative Analysis of Adenosine Synthesis Methods

Conversion to Adenosine Hydrochloride

The transformation of adenosine to its hydrochloride form is a critical post-synthesis step. While none of the reviewed sources explicitly detail this process, standard salt formation protocols involve:

-

Dissolution : Adenosine is dissolved in a polar solvent (e.g., water or ethanol).

-

Acidification : Hydrochloric acid (HCl) is added dropwise to adjust the pH to 2–3, protonating the adenine moiety.

-

Crystallization : The mixture is cooled to 0–5°C, inducing precipitation of adenosine hydrochloride.

-

Purification : Recrystallization from ethanol-water mixtures enhances purity.

Key Considerations :

-

Stoichiometry : A 1:1 molar ratio of adenosine to HCl ensures complete salt formation.

-

Solvent Choice : Ethanol-water systems (1:1 v/v) balance solubility and crystallization efficiency.

-

Quality Control : Residual solvents and chloride content must comply with pharmacopeial standards.

Analytical Characterization and Quality Control

Post-synthesis analysis ensures adherence to regulatory guidelines. Techniques include:

-

High-Performance Liquid Chromatography (HPLC) : Quantifies adenosine hydrochloride purity (>98% by area normalization).

-

Ultraviolet-Visible Spectrophotometry : Validates concentration using the absorbance peak at 259 nm (ε = 14,900 L·mol⁻¹·cm⁻¹).

-

Melting Point Analysis : Adenosine hydrochloride typically melts at 234–238°C, consistent with needle-like crystal morphology.

Industrial-Scale Production Considerations

Scalability hinges on cost, yield, and infrastructure:

-

Demethylation Method : Despite high yields, UV reactors and inert gas systems increase capital costs.

-

Halogenation-Ammonolysis : Lower yields but simpler infrastructure (e.g., standard reactors, no UV lamps).

Process Optimization Strategies :

Chemical Reactions Analysis

Types of Reactions

Adenosinehydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form inosine and other derivatives.

Reduction: It can be reduced to form dihydroadenosine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ribose moiety

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines are commonly employed

Major Products

Oxidation: Inosine and hypoxanthine.

Reduction: Dihydroadenosine derivatives.

Substitution: Various substituted adenosine derivatives

Scientific Research Applications

Adenosine hydrochloride, a derivative of adenosine, has garnered attention in various scientific and medical applications due to its physiological roles and therapeutic potential. This article delves into the applications of adenosine hydrochloride, supported by comprehensive data and case studies.

Cardiovascular Treatments

Adenosine hydrochloride is primarily used in the treatment of certain types of supraventricular tachycardia (SVT). It acts as a rapid-acting agent to restore normal heart rhythm by slowing down conduction through the atrioventricular node. Clinical studies have demonstrated its effectiveness in terminating SVT episodes with minimal side effects .

Neuroprotection

Research has indicated that adenosine possesses neuroprotective properties, making adenosine hydrochloride a candidate for treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Studies show that adenosine receptors can modulate neuroinflammation and promote neuronal survival under stress conditions .

Pain Management

Adenosine has been explored for its analgesic properties. Clinical trials have assessed its efficacy in managing pain related to conditions like fibromyalgia and chronic pain syndromes. The compound may enhance pain relief by modulating pain pathways in the central nervous system .

Molecular Biology

In molecular biology, adenosine hydrochloride is utilized in various assays and experiments involving cellular signaling pathways. Its role as a signaling molecule allows researchers to study receptor interactions and downstream effects in cellular processes .

Drug Development

Adenosine analogs are being developed as potential therapeutics for various diseases. Research is ongoing to create modified versions of adenosine that can selectively target specific receptors, enhancing therapeutic outcomes while minimizing side effects .

Cancer Research

Adenosine's role in tumor microenvironments has led to investigations into its potential as a therapeutic target in cancer treatment. Studies suggest that manipulating adenosine signaling could enhance the efficacy of immunotherapies and reduce tumor growth .

Table 1: Summary of Medical Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cardiovascular Treatments | Treatment of SVT | Effective in restoring normal rhythm |

| Neuroprotection | Potential treatment for neurodegenerative diseases | Modulates inflammation, promotes neuron survival |

| Pain Management | Analgesic properties | Enhances pain relief in chronic pain conditions |

Table 2: Research Applications

| Research Area | Description | Current Trends |

|---|---|---|

| Molecular Biology | Assays for cellular signaling | Studying receptor interactions |

| Drug Development | Creation of adenosine analogs | Targeting specific receptors |

| Cancer Research | Targeting tumor microenvironments | Enhancing immunotherapy efficacy |

Case Study 1: Adenosine in Cardiac Emergency Medicine

In a clinical setting, a double-blind study was conducted involving 150 patients experiencing SVT. Patients received either adenosine hydrochloride or a placebo. Results showed that 90% of those treated with adenosine experienced immediate restoration of normal heart rhythm compared to only 10% in the placebo group .

Case Study 2: Neuroprotective Effects of Adenosine

A study examined the effects of adenosine on neuronal cells subjected to oxidative stress. The results indicated that pre-treatment with adenosine significantly reduced cell death and promoted survival pathways, suggesting potential therapeutic implications for neurodegenerative diseases.

Mechanism of Action

Adenosinehydrochloride exerts its effects primarily through the activation of adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in various physiological processes, including the regulation of heart rate, vasodilation, and anti-inflammatory responses. The activation of these receptors leads to the modulation of cyclic adenosine monophosphate (cAMP) levels, which in turn affects cellular signaling pathways .

Comparison with Similar Compounds

Adenosine Hydrochloride

- Primary Targets: Adenosine A2b receptor, voltage-dependent calcium channels (LTCC).

- Mechanism :

Comparable Compounds

Zoniporide Hydrochloride

- Targets : Sodium-hydrogen exchanger (HNX), sodium-calcium exchanger (NCX).

- Mechanism : Blocks HNX and NCX, preventing intracellular Na⁺ and Ca²⁺ overload during ischemia .

- Stage : Investigational (preclinical/clinical trials).

Metoprolol

- Target : Adrenergic receptor β1.

- Mechanism : Reduces sympathetic activity by inhibiting cAMP production, lowering heart rate and myocardial contractility .

- Stage : FDA-approved for hypertension and angina.

EHNA Hydrochloride Targets: cGMP-stimulated phosphodiesterase (PDE2), adenosine deaminase. Mechanism: Elevates cAMP by inhibiting PDE2 and prevents adenosine degradation, enhancing vasodilation and anti-inflammatory effects . Stage: Research phase (primarily in pulmonary hypertension models).

Lofexidine Hydrochloride

- Target : Central α2-adrenergic receptors.

- Mechanism : Reduces sympathetic outflow by inhibiting ATP-to-cAMP conversion, alleviating opioid withdrawal symptoms .

- Stage : FDA-approved for opioid withdrawal.

Receptor Affinity and Selectivity

- Adenosine Hydrochloride: Exhibits moderate affinity for A2b receptors (Ki ≈ 1–10 μM) but lower specificity compared to modified ligands like CF102 (A3-selective) or CGS 21680 (A2a-selective) .

- PSB 10 Hydrochloride: A3 receptor-specific (Ki < 100 nM), demonstrating superior target engagement in cancer models compared to non-specific adenosine .

Research Advancements and Challenges

- Multi-Target Therapies: Combining Adenosine Hydrochloride with zoniporide or metoprolol shows synergistic effects in reducing MI/R injury in rodent studies, though clinical translation remains pending .

- Limitations: Adenosine’s short half-life (<10 seconds) necessitates continuous infusion, whereas analogs like EHNA Hydrochloride offer prolonged action due to adenosine deaminase inhibition .

Biological Activity

Adenosine hydrochloride is a biologically active compound with significant implications in various physiological and pathological processes. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Adenosine acts primarily through its receptors, which are classified into four main subtypes: A1, A2A, A2B, and A3. Each receptor subtype mediates distinct biological effects:

- A1 Receptors : Generally associated with cardioprotective effects, including the slowing of heart rate and reduction of neurotransmitter release.

- A2A Receptors : Involved in vasodilation and anti-inflammatory responses. They play a crucial role in modulating immune responses and have been implicated in neuroprotection.

- A2B Receptors : Primarily involved in mediating the effects of high concentrations of adenosine, contributing to inflammation and tissue repair.

- A3 Receptors : Associated with anti-inflammatory effects and modulation of cell survival.

1. Cardiovascular Effects

Adenosine hydrochloride has been shown to induce vasodilation and increase cardiac output. It enhances nitric oxide (NO) production through the activation of endothelial NO synthase (eNOS), leading to improved blood flow and reduced vascular resistance .

2. Neuroprotective Effects

In models of neurodegenerative diseases such as Huntington's disease, adenosine has demonstrated the ability to slow motor deterioration and reduce neurotoxicity. It promotes the survival of motoneurons and has been shown to activate TrkB receptors, which are critical for neuronal health .

3. Immune Modulation

Adenosine plays a significant role in immune responses, particularly in chronic inflammatory conditions like asthma. Elevated adenosine levels can activate mast cells, leading to increased synthesis of IgE and pro-inflammatory cytokines such as IL-4 and IL-13. This process exacerbates allergic responses and airway hyperresponsiveness .

4. Antimicrobial Activity

Recent studies have explored adenosine analogs for their potential antitubercular activity against Mycobacterium tuberculosis. The efficacy of these compounds is linked to their ability to act as substrates for adenosine kinases, which are crucial for their mechanism of action against bacterial pathogens .

Case Studies

- Huntington's Disease Model : In a study involving animal models, administration of CGS 21680 (an A2A receptor agonist) resulted in reduced motor deterioration and protection against neuronal loss .

- Asthma Studies : Research on adenosine's role in asthma revealed that inhaled adenosine could induce bronchoconstriction by activating mast cells, highlighting its potential as a biomarker for airway inflammation .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.